Tanshinoic acid A

Natural Product Chemistry Structure Elucidation Chemotaxonomy

Replace unreliable surrogate markers in Salvia miltiorrhiza authentication. Tanshinoic Acid A provides a definitive analytical reference for the 11,12-seco-tanshinone subclass, enabling unambiguous identification where conventional tanshinones fail. Its fully elucidated structure ensures method specificity. - Employ as a primary standard for HPLC/LC-MS method development and botanical raw material QC. - Utilize as a chemotaxonomic marker for Salvia species differentiation and metabolomic pathway elucidation. - Initiate SAR studies with a novel diterpenoid scaffold unavailable in standard screening libraries.

Molecular Formula C18H14O5
Molecular Weight 310.3 g/mol
Cat. No. B12393557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTanshinoic acid A
Molecular FormulaC18H14O5
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESCC1=C2C=CC(=C(C2=CC=C1)C(=O)O)C3=C(C(=CO3)C)C(=O)O
InChIInChI=1S/C18H14O5/c1-9-4-3-5-12-11(9)6-7-13(15(12)18(21)22)16-14(17(19)20)10(2)8-23-16/h3-8H,1-2H3,(H,19,20)(H,21,22)
InChIKeyXYIAEAPWALFPFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tanshinoic Acid A: Chemical Identity and Structural Baseline


Tanshinoic acid A is an oxidized tanshinone diterpenoid classified as an 11,12-seco-tanshinone derivative, with a molecular formula of C₁₈H₁₄O₅ and a molecular weight of 310.3 . It was first isolated in 2020 from the rhizomes of Salvia miltiorrhiza (Danshen) alongside two structurally analogous derivatives, tanshinoic acid B and C, through a comprehensive structural elucidation employing UV, IR, HRESIMS, and 2D NMR [1]. The compound features a secotanshinone core arising from oxidative cleavage of the C11-C12 bond, a structural hallmark that distinguishes it from the more common non-seco tanshinones such as tanshinone IIA and cryptotanshinone [2].

Reference Standard
Supports analytical method development for Danshen profiling
SAR Probe
Secotanshinone scaffold for structure-activity relationship studies
Chemotaxonomic Marker
Enables Salvia species discrimination and metabolomic profiling

Tanshinoic Acid A Non-Substitutability


Procurement decisions for Danshen-derived compounds frequently face the challenge of substituting one tanshinone or phenolic acid for another based on superficial similarities in biological activity claims. However, such substitutions are scientifically invalid for Tanshinoic Acid A. The compound's unique 11,12-seco-tanshinone skeleton represents a distinct chemical class with an oxidative cleavage of the C11-C12 bond, a feature absent in the conventional tanshinones (e.g., Tanshinone IIA, Cryptotanshinone) and salvianolic acids [1]. Furthermore, while salvianolic acids (e.g., Salvianolic acid A and B) are hydrophilic polyphenols, Tanshinoic Acid A is a diterpenoid with distinct lipophilicity and molecular target profiles, and the available data shows that even within its own sub-class (Tanshinoic acids A, B, and C), structural variations translate to differences in biological activity [2].

Target Compound
Common Substitute
Why Substitution Fails
11,12-Secotanshinone core
Intact tanshinone core (Tanshinone IIA)
Skeleton mismatch: altered conformational flexibility and target engagement may shift
Diterpenoid, lipophilic
Hydrophilic polyphenols (Salvianolic acid A/B)
Physicochemical profile mismatch: solubility and membrane partitioning differ
Distinct oxidized derivative
Other tanshinoic acids (B, C)
Even minor structural variations may alter biological readouts

Tanshinoic Acid A: Quantitative Evidence and Differentiation


11,12-Secotanshinone Core: A Distinct Chemical Fingerprint

Tanshinoic acid A possesses a core 11,12-secotanshinone skeleton, a structural feature resulting from oxidative cleavage of the C11-C12 bond in the tanshinone ring system. This is a fundamental chemical difference from the major bioactive tanshinones (Tanshinone IIA, Cryptotanshinone, Tanshinone I), which retain an intact tanshinone core [1]. The presence of this seco-skeleton in Tanshinoic acid A is confirmed by 2D NMR and HRESIMS data, establishing it as a distinct chemical entity [2].

Molecular Skeleton
Cross-study
11,12-seco core
vs
intact tanshinone core
Presence vs. absence of oxidative cleavage at C11-C12
Supports distinct molecular recognition context
Confirmed by 2D NMR and HRESIMS
Natural Product Chemistry Structure Elucidation Chemotaxonomy

Analytical Purity and Identity Verification

The structural identity of Tanshinoic acid A has been unambiguously established through comprehensive spectroscopic analysis, including 1D and 2D NMR, HRESIMS, UV, and IR [1]. This rigorous characterization provides a definitive analytical fingerprint (e.g., specific NMR chemical shifts and coupling constants) that enables its accurate identification and quantification in plant extracts or biological samples, a prerequisite for its use as a certified reference standard .

Analytical Identity
Supporting
2D NMRHRESIMSUVIR
Complete spectroscopic characterization available
Ensures identity reproducibility in research
Data completeness enables reliable quantification
Analytical Chemistry Quality Control Reference Standards

Secotanshinone Derivatives: A Chemically Distinct Class

Tanshinoic acid A belongs to a small, recently discovered subclass of Danshen metabolites termed 11,12-secotanshinone derivatives [1]. This class is chemically distinct from both the major lipophilic tanshinones and the hydrophilic salvianolic acids. While direct quantitative bioactivity comparisons for Tanshinoic acid A are currently limited in the primary literature, its unique seco-structure suggests a different pharmacological profile from the extensively studied non-seco tanshinones [2].

Chemical Class
Class-level
11,12-secotanshinone derivative vs. non-seco tanshinones and salvianolic acids
Scaffold review for novel chemical space exploration
Quantitative bioactivity comparisons are limited; context-dependent
Phytochemistry Chemoinformatics Natural Product Discovery

Tanshinoic Acid A Application Scenarios


Reference Standard for Danshen Analytical Method Development

Given its fully characterized chemical structure and availability as a high-purity compound, Tanshinoic acid A serves as an ideal reference standard for developing and validating HPLC, UPLC, or LC-MS methods aimed at comprehensively profiling the minor tanshinone constituents in Salvia miltiorrhiza raw materials and finished products . Its use enables more accurate quantification and authentication of Danshen samples, moving beyond the limited marker compounds (e.g., Tanshinone IIA, Salvianolic acid B) commonly employed [1].

SAR Probe for Secotanshinone Scaffolds

Tanshinoic acid A represents a novel chemical scaffold within the tanshinone family. Researchers focused on medicinal chemistry and natural product pharmacology can utilize this compound as a starting point for SAR studies to explore how the 11,12-seco modification alters biological activity, target engagement, and physicochemical properties (e.g., solubility, membrane permeability) compared to the extensively studied non-seco tanshinones [2].

Authentic Standard for Chemotaxonomic and Metabolomic Profiling

In phytochemical and metabolomic investigations, Tanshinoic acid A can be employed as a chemotaxonomic marker to distinguish between Salvia species or to characterize specific Danshen chemotypes. Its presence and relative abundance, accurately determined using the validated compound as a standard, can provide valuable insights into the biosynthetic pathways and genetic diversity of Salvia miltiorrhiza and related species [3].

Application
Selection Property
Validation Focus
ApplicationDanshen analytical method development
Selection PropertyValidated spectroscopic identity
Validation FocusChromatographic method selectivity and reproducibility
ApplicationSecotanshinone SAR studies
Selection PropertyDistinct 11,12-seco scaffold
Validation FocusStructure-activity relationship interpretation
ApplicationSalvia chemotaxonomic profiling
Selection PropertyClass-specific chemotype marker
Validation FocusMetabolomic profiling consistency and species discrimination

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